3-Phenyl-5-(2-pyridyl)-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H9N3O |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-phenyl-5-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H9N3O/c1-2-6-10(7-3-1)12-15-13(17-16-12)11-8-4-5-9-14-11/h1-9H |
InChI Key |
PLEXSHRWUIGICB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenyl 5 2 Pyridyl 1,2,4 Oxadiazole and Analogous Derivatives
General Synthetic Approaches to the 1,2,4-Oxadiazole (B8745197) Ring System
The formation of the 1,2,4-oxadiazole ring is a cornerstone of synthesizing a wide array of derivatives. Two predominant strategies have emerged as the most versatile and widely adopted: the cyclization of amidoximes with activated acid derivatives and 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net
Cyclization Reactions of Amidoximes with Activated Acid Derivatives
The most common and robust method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with an activated carboxylic acid derivative. researchgate.netmdpi.com This approach, often referred to as a [4+1] cycloaddition, utilizes the four-atom component from the amidoxime and a single atom from the acid derivative. chim.it The reaction typically proceeds in two stages: the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclization-dehydration to yield the 1,2,4-oxadiazole ring. researchgate.netmdpi.com
A variety of activating agents can be employed for the carboxylic acid, including acyl chlorides, anhydrides, and coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netchim.it The reaction conditions can be tailored, with some syntheses occurring at room temperature while others require heating. mdpi.comchim.it The use of inorganic bases such as cesium carbonate in aprotic polar solvents like acetonitrile (B52724) has been shown to facilitate the cyclocondensation of O-acylamidoximes at room temperature. mdpi.com
The general scheme for this reaction is as follows:
An amidoxime (R₁-C(NH₂)=NOH) reacts with an acylating agent (R₂-CO-X, where X is a leaving group like Cl or OCOR).
This forms an intermediate O-acylamidoxime (R₁-C(NH₂)=N-O-CO-R₂).
Subsequent intramolecular cyclization and elimination of a water molecule yield the 3,5-disubstituted 1,2,4-oxadiazole.
This method's popularity stems from the ready availability of starting materials and the generally high yields of the desired products. nih.gov
1,3-Dipolar Cycloaddition Reactions in 1,2,4-Oxadiazole Synthesis
An alternative and powerful strategy for constructing the 1,2,4-oxadiazole ring is through a 1,3-dipolar cycloaddition, also known as a [3+2] cycloaddition. nih.govresearchgate.net This reaction involves the cycloaddition of a nitrile oxide (a 1,3-dipole) with a nitrile. nih.govresearchgate.net
Nitrile oxides are typically generated in situ from the corresponding aldoximes by oxidation or from hydroximoyl chlorides by dehydrohalogenation. nih.gov The subsequent cycloaddition with a nitrile provides the 1,2,4-oxadiazole ring. For instance, the reaction of nitrile oxides with 5-cyanouracil (B1208135) as the dipolarophile has been used to synthesize 5-(1,2,4-oxadiazol-5-yl)uracils. nih.gov This method has also been successfully applied to prepare 1,2,4-oxadiazole-substituted phosphonates. nih.gov
A notable variation involves the tandem Diels-Alder/1,3-dipolar cycloaddition reaction of 1,3,4-oxadiazoles, which proceeds through the formation of a carbonyl ylide intermediate. nih.gov While this is more relevant to 1,3,4-oxadiazoles, it highlights the versatility of cycloaddition strategies in heterocyclic synthesis.
Specific Synthetic Routes for 3,5-Diaryl/Heteroaryl Substituted 1,2,4-Oxadiazoles
The synthesis of 1,2,4-oxadiazoles bearing aryl or heteroaryl substituents at both the 3 and 5 positions, such as 3-phenyl-5-(2-pyridyl)-1,2,4-oxadiazole, often employs specific adaptations of the general synthetic methods.
Condensation of Phenylamidoximes with Pyridyl-Containing Acyl Chlorides
A direct and widely used method for preparing 3,5-diaryl or 3-aryl-5-heteroaryl-1,2,4-oxadiazoles is the condensation of an appropriately substituted amidoxime with an acyl chloride. researchgate.netscielo.br For the synthesis of this compound, this would involve the reaction of benzamidoxime (B57231) with 2-pyridinecarbonyl chloride.
This reaction is a specific application of the general cyclization method described in section 2.1.1. The reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid formed during the reaction. researchgate.net This approach has been successfully used to synthesize a variety of 3,5-diaryl-1,2,4-oxadiazole derivatives with good yields. researchgate.netscielo.br
For example, various 3-(pyridyl)-5-(substituted phenyl)-1,2,4-oxadiazoles have been synthesized by reacting pyridine-3-carboxamidoxime with different substituted benzoyl chlorides. scielo.br This highlights the modularity of this synthetic route, allowing for the introduction of diverse functionalities on both the phenyl and pyridyl rings.
Synthesis Utilizing Cyano-pyridine as a Starting Material for Pyridyl-Substituted Oxadiazoles (B1248032)
The synthesis of pyridyl-substituted 1,2,4-oxadiazoles can also be achieved starting from a cyano-pyridine. researchgate.net This approach is particularly useful for introducing the pyridyl moiety at the 3-position of the oxadiazole ring. The cyano group of the pyridine derivative is first converted to an amidoxime. This is typically achieved by reacting the cyano-pyridine with hydroxylamine (B1172632) hydrochloride in the presence of a base. nih.gov
The resulting pyridyl-amidoxime can then be reacted with a suitable acylating agent, such as a phenyl-containing acyl chloride or anhydride, to form the desired 3-pyridyl-5-phenyl-1,2,4-oxadiazole. researchgate.net This strategy has been employed due to the reported biological activities of 1,2,4-oxadiazoles containing a pyridyl substituent. researchgate.net The introduction of the pyridyl group can increase the polarity of the molecule and enable hydrogen bonding interactions. researchgate.net
Advanced Synthetic Techniques and Reaction Conditions Applied to 1,2,4-Oxadiazoles
To improve efficiency, yield, and substrate scope, a variety of advanced synthetic techniques have been applied to the synthesis of 1,2,4-oxadiazoles.
Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. mdpi.com One-pot reactions under microwave irradiation and solvent-free conditions have been developed for the synthesis of 1,2,4-oxadiazoles from nitriles, hydroxylamine, and Meldrum's acid. organic-chemistry.org
One-pot synthetic procedures are highly desirable as they reduce the number of isolation and purification steps, saving time and resources. Several one-pot methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles have been reported. For instance, a one-pot synthesis from nitriles, aldehydes, and hydroxylamine hydrochloride has been developed, where the aldehyde acts as both a substrate and an oxidant. rsc.org Another efficient one-pot synthesis involves the reaction of gem-dibromomethylarenes with amidoximes. cdnsciencepub.comresearchgate.net
Furthermore, the use of solid-supported reagents and catalysts simplifies product purification. Silica gel has been used as a solid support under microwave irradiation for the synthesis of 1,2,4-oxadiazole derivatives. nih.gov The use of catalysts like PTSA-ZnCl₂ has been shown to be efficient for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org Electrochemical synthesis through dehydrogenative cyclization of N-benzyl amidoximes presents another modern and efficient approach. rsc.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced timeframes. nih.govresearchgate.net The synthesis of 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole derivatives has been shown to benefit greatly from microwave irradiation, which provides an alternative to conventional heating. nih.govresearchgate.netacs.org
The application of microwave energy can dramatically shorten reaction times for the dehydrative cyclization of diacyl hydrazides or the reaction of hydrazides with carboxylic acids to form oxadiazoles, reducing processes that take hours down to mere minutes or even seconds. nih.govresearchgate.net For instance, the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles under microwave irradiation has been accomplished in 15-20 seconds, compared to 25-30 minutes using conventional heating methods. nih.gov This acceleration is coupled with a notable increase in product yield, with microwave methods providing yields between 77.6-92.1%, while conventional heating yielded 60.1-74.1%. nih.gov
In a typical procedure for synthesizing 1,3,4-oxadiazole derivatives, acyl hydrazides are reacted with an N-protected α-amino acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) under microwave treatment. durham.ac.uk Similarly, the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved by reacting amidoximes with acyl chlorides or carboxylic acid esters, where microwave irradiation facilitates the cyclization step. acs.org This approach avoids the often harsh conditions and long reaction times associated with traditional methods. nih.gov
| Product Type | Reactants | Conditions | Reaction Time | Yield | Reference |
| 5-Phenyl-1,3,4-Oxadiazole Derivatives | Aromatic acid hydrazides, Bromine, Acetic Acid | Microwave (480 W) | 10-20 seconds | 77.6-92.1% | nih.gov |
| 5-Phenyl oxazole | Aryl-aldehydes, p-Toluenesulfonylmethyl isocyanide | Microwave (350 W), 65 °C | 8 minutes | 96% | researchgate.net |
| N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl) ethyl] benzamide (B126) Derivatives | Acyl hydrazides, Alanine, POCl₃ | Microwave Irradiation | Not Specified | 96% | durham.ac.uk |
| 2,5-Disubstituted-1,3,4-Oxadiazoles | Hydrazide, Substituted aromatic acids | Microwave Irradiation | 5-7 hours (conventional) vs. minutes (microwave) | Enhanced | researchgate.net |
This table summarizes findings from microwave-assisted synthesis of related heterocyclic compounds, illustrating the general advantages of the technique.
Continuous Microreactor Synthesis Approaches
Continuous flow chemistry, utilizing microreactors, offers precise control over reaction parameters such as temperature and mixing, leading to enhanced reaction speeds, yields, and selectivity compared to batch processes. nih.govresearchgate.netresearchgate.net This technology is particularly well-suited for multistep syntheses and the rapid generation of chemical libraries. rsc.org
A general method for the rapid, multistep synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been developed using a single, unbroken sequence of three continuous microreactors. nih.govnih.gov This process starts from readily available arylnitriles and activated carbonyls, producing the final oxadiazole product in approximately 30 minutes. nih.govnih.gov The sequence involves the formation of an amidoxime, its subsequent acylation, and a final high-temperature cyclization step, with superheating of the solvent enabled by the microreactor's design. nih.gov This approach is not only fast but also safer than conventional sealed-tube reactions. nih.gov
This integrated flow system has been used to generate libraries of 1,2,4-oxadiazoles with high throughput. researchgate.netrsc.org The methodology typically involves a low-temperature coupling of carboxylic acids and hydroxyamidines, followed by a high-temperature cyclization (150-175 °C) in the continuous flow reactor to yield the desired heterocycles. researchgate.netrsc.org The platform can be fully automated, integrating both synthesis and purification, and is capable of producing multiple unique compounds per hour. durham.ac.ukrsc.org
| Product | Starting Materials | Reactor System | Total Residence/Reaction Time | Overall Yield | Reference |
| Bis-substituted 1,2,4-Oxadiazoles | Arylnitriles, Activated carbonyls | Three sequential microreactors | ~30 minutes | 40-63% | nih.gov |
| 1,2,4-Oxadiazole Libraries | Carboxylic acids, Hydroxyamidines | Integrated flow synthesis/purification platform | 4 compounds/hour | Modest to high | rsc.org |
| 4,5-Disubstituted Oxazoles | Ethyl isocyanoacetate, 3-Nitrobenzoyl chloride | Mesofluidic flow reactor with packed base column | 20-30 minutes | 83-99% | durham.ac.uk |
This table showcases the efficiency of continuous flow synthesis for producing oxadiazole derivatives.
Derivatization Strategies for Peripheral Modifications of the this compound Core
Peripheral modifications of the this compound scaffold are typically achieved not by direct substitution on the pre-formed heterocycle, but by employing strategically substituted starting materials during the synthesis. This approach allows for the introduction of a wide array of functional groups onto the phenyl and pyridyl rings, enabling the exploration of structure-activity relationships (SAR) for various biological targets. researchgate.net
For example, to synthesize derivatives with substitutions on the phenyl ring, a variety of substituted benzoic acids or benzamidoximes can be reacted with a pyridine-based counterpart. Research has demonstrated the synthesis of 3-(3-pyridyl)-1,2,4-oxadiazoles bearing chloro, bromo, and iodo groups at the 2-position of the phenyl ring by using the corresponding 2-halobenzoyl chlorides in the cyclization reaction. acs.org Similarly, derivatives with sulfamido groups on the phenyl ring have been prepared for evaluation as potential anti-Alzheimer agents.
Modifications to the pyridyl moiety can also be achieved by using different pyridine-based starting materials. While the core subject is the 2-pyridyl isomer, analogous compounds with 3-pyridyl and 4-pyridyl groups have been synthesized to probe the impact of the nitrogen atom's position on biological activity. acs.org Furthermore, various heterocyclic groups like furan (B31954) and thiophene (B33073) have been used in place of the phenyl group to investigate their influence on potency against targets such as the SARS-CoV-2 main protease. researchgate.net
| Derivative Structure | Modification Site | Synthetic Strategy (Example Starting Materials) | Reference |
| 3-(3-Pyridyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | Phenyl Ring | 3-Pyridylamidoxime + 2-Chlorobenzoyl chloride | acs.org |
| 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole | Phenyl Ring | 3-Pyridylamidoxime + 2-Bromobenzoyl chloride | acs.org |
| 3-(3-Pyridyl)-5-(2-iodophenyl)-1,2,4-oxadiazole | Phenyl Ring | 3-Pyridylamidoxime + 2-Iodobenzoyl chloride | acs.org |
| 3-(4-Pyridyl)-5-(4-sulfamidophenyl)-1,2,4-oxadiazole | Phenyl Ring | Isonicotinamidoxime + 4-Sulfamoylbenzoyl chloride | |
| 3-Phenyl-5-((2-methylcycloprop-1-en-1-yl)benzene)-1,2,4-oxadiazole | Phenyl Ring Substituent | Benzamidoxime + (2-methylcycloprop-1-en-1-yl)benzoic acid derivative | researchgate.net |
This table illustrates how derivatization is achieved by synthesizing the oxadiazole core with pre-functionalized starting materials.
Spectroscopic and Advanced Structural Elucidation of 3 Phenyl 5 2 Pyridyl 1,2,4 Oxadiazole Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 3-phenyl-5-(2-pyridyl)-1,2,4-oxadiazole and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR), enabling the unambiguous assignment of the compound's structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy is instrumental in identifying the number, type, and connectivity of protons within a molecule. For this compound analogues, the aromatic protons of the phenyl and pyridyl rings typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 9.5 ppm. scielo.br The specific chemical shifts and coupling patterns are influenced by the substitution pattern on both aromatic rings.
For instance, in 3-(3-pyridyl)-5-phenyl-1,2,4-oxadiazole, the proton signals are observed at δ 8.99 (d, 1H), 8.75 (dd, 1H), 8.15 (dt, 1H), 8.10 (d, 2H), 7.62 (t, 1H), 7.50 (t, 2H), and 7.40 (m, 1H). scielo.br The introduction of substituents on the phenyl or pyridyl ring leads to predictable changes in the ¹H NMR spectrum. For example, the presence of an electron-withdrawing nitro group in 3-phenyl-5-(2-nitrophenyl)-1,2,4-oxadiazole shifts the aromatic proton signals downfield. scielo.br Conversely, electron-donating groups would be expected to shift the signals upfield.
Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected this compound Analogues
| Compound | Aromatic Protons | Reference |
| 3-(3-Pyridyl)-5-phenyl-1,2,4-oxadiazole | 8.99 (d, 1H), 8.75 (dd, 1H), 8.15 (dt, 1H), 8.10 (d, 2H), 7.62 (t, 1H), 7.50 (t, 2H), 7.40 (m, 1H) | scielo.br |
| 3-Phenyl-5-(2-nitrophenyl)-1,2,4-oxadiazole | 8.15 (d, 2H), 8.04 (m, 2H), 7.80 (m, 2H), 7.53 (m, 3H) | scielo.br |
| 3-(3-Pyridyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | 9.42 (s, 1H), 8.78 (dd, 1H), 8.48 (dt, 1H), 8.18 (dd, 1H), 7.62 (dd, 1H), 7.55 (td, 1H), 7.47 (m, 2H) | scielo.br |
| 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole | 9.43 (s, 1H), 8.80 (d, 1H), 8.48 (dt, 1H), 8.12 (dd, 1H), 7.83 (d, 1H), 7.50 (m, 3H) | scielo.br |
| 3-(3-Pyridyl)-5-(2-iodophenyl)-1,2,4-oxadiazole | 9.44 (d, 1H), 8.82 (dd, 1H), 8.49 (dt, 1H), 8.14 (d, 1H), 8.03 (dd, 1H), 7.55 (t, 1H), 7.50 (m, 1H), 7.27 (td, 1H) | scielo.br |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon atoms of the 1,2,4-oxadiazole (B8745197) ring in this compound analogues typically resonate at δ values greater than 160 ppm. For example, in 3-(3-pyridyl)-5-phenyl-1,2,4-oxadiazole, the oxadiazole carbons appear at δ 163.8 and 154.9 ppm. scielo.br The carbons of the phenyl and pyridyl rings exhibit signals in the range of approximately δ 120-155 ppm. scielo.br
The chemical shifts of the carbon atoms are sensitive to the electronic effects of substituents. In 3-(3-pyridyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, the oxadiazole carbons are found at δ 174.8 and 166.7 ppm, while the aromatic carbons resonate between δ 123.1 and 152.0 ppm. scielo.br The substituent effects on the chemical shifts of the phenyl and pyridyl carbons can be used to confirm the position of substitution. scispace.com
Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Selected this compound Analogues
| Compound | Oxadiazole Carbons | Aromatic Carbons | Reference |
| 3-(3-Pyridyl)-5-phenyl-1,2,4-oxadiazole | 163.8, 154.9 | 152.2, 147.7, 134.8, 133.2, 129.5, 129.3, 128.6, 127.4, 123.6 | scielo.br |
| 3-Phenyl-5-(2-nitrophenyl)-1,2,4-oxadiazole | 172.6, 169.2 | 149.0, 133.2, 133.1, 131.7, 131.5, 129.1, 127.8, 126.5, 124.8, 119.3 | scielo.br |
| 3-(3-Pyridyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | 174.8, 166.7 | 152.0, 148.6, 134.9, 134.0, 133.3, 131.9, 131.5, 127.1, 123.7, 123.3, 123.1 | scielo.br |
| 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole | 175.3, 166.7 | 151.9, 148.6, 135.0, 134.9, 133.4, 132.2, 127.7, 125.3, 123.7, 123.2, 122.2 | scielo.br |
| 3-(3-Pyridyl)-5-(2-iodophenyl)-1,2,4-oxadiazole | 176.0, 166.6 | 151.8, 148.5, 141.8, 135.1, 133.2, 131.8, 129.0, 128.5, 123.9, 123.3, 94.5 | scielo.br |
Infrared (IR) Spectroscopy for Characterization of Functional Groups and Vibrational Modes
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound analogues, IR spectroscopy is particularly useful for confirming the presence of the 1,2,4-oxadiazole ring and the aromatic systems.
The characteristic IR absorption bands for 1,2,4-oxadiazole derivatives include C=N stretching vibrations, typically observed in the range of 1600-1650 cm⁻¹, and C-O-C stretching vibrations of the oxadiazole ring, which appear around 1020-1250 cm⁻¹. scielo.brresearchgate.net Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region. scielo.br
For example, the IR spectrum of 3-(3-pyridyl)-5-phenyl-1,2,4-oxadiazole shows absorption bands at 3421, 3327, 3064, 1724, 1632, 1604, 1561, 1448, 1396, 1263, 1090, 1067, 1023, 930, 814, and 698 cm⁻¹. scielo.br The presence of substituents on the phenyl or pyridyl rings can influence the position and intensity of these bands. For instance, halogen substitution in compounds like 3-(3-pyridyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole and 3-(3-pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole results in characteristic absorption bands in their IR spectra. scielo.br
Interactive Data Table: Key IR Absorption Bands (cm⁻¹) for Selected this compound Analogues
| Compound | C=N Stretching | C-O-C Stretching | Aromatic C=C Stretching | Reference |
| 3-(3-Pyridyl)-5-phenyl-1,2,4-oxadiazole | 1632 | 1090, 1067, 1023 | 1604, 1561, 1448 | scielo.br |
| 3-Phenyl-5-(2-nitrophenyl)-1,2,4-oxadiazole | 1527 | 1300, 910 | 1441 | scielo.br |
| 3-(3-Pyridyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | 1595, 1583 | 1024 | 1407 | scielo.br |
| 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole | 1599 | 1024 | 1407 | scielo.br |
| 3-(3-Pyridyl)-5-(2-iodophenyl)-1,2,4-oxadiazole | 1705, 1581 | 1017 | 1405 | scielo.br |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the precise molecular weight of a compound, allowing for the determination of its elemental composition. This is crucial for confirming the identity of newly synthesized this compound analogues. The fragmentation patterns observed in the mass spectrum also offer valuable structural information.
The primary fragmentation pathway for 3,5-diaryl-1,2,4-oxadiazoles under electron impact ionization often involves the cleavage of the N-O bond of the oxadiazole ring. sci-hub.st This can be followed by a retro-1,3-dipolar cycloaddition, leading to the formation of nitrile and nitrile oxide fragments. sci-hub.st The relative abundance of these fragment ions can be influenced by the nature and position of substituents on the aryl rings. sci-hub.st
For example, the HRMS (ESI) of 3-phenyl-5-phenyl-1,2,4-oxadiazole shows a protonated molecular ion [M+H]⁺ at m/z 223.0867, which is consistent with the calculated value of 223.0865 for C₁₄H₁₁N₂O. scielo.br Similarly, for 3-(3-pyridyl)-5-phenyl-1,2,4-oxadiazole, the found [M+H]⁺ is 224.0751, matching the calculated value of 224.0746 for C₁₃H₁₀N₃O. scielo.br The fragmentation of these compounds often involves the loss of the phenyl or pyridyl nitrile. sci-hub.st
Interactive Data Table: HRMS Data for Selected this compound Analogues
| Compound | Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |
| 3-Phenyl-5-phenyl-1,2,4-oxadiazole | C₁₄H₁₀N₂O | 223.0865 | 223.0867 | scielo.br |
| 3-(3-Pyridyl)-5-phenyl-1,2,4-oxadiazole | C₁₃H₉N₃O | 224.0746 | 224.0751 | scielo.br |
| 3-Phenyl-5-(2-nitrophenyl)-1,2,4-oxadiazole | C₁₄H₉N₃O₃ | 268.0644 | 268.0651 | scielo.br |
| 3-(3-Pyridyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | C₁₃H₈ClN₃O | 258.0429 | 258.0433 | scielo.br |
| 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole | C₁₃H₈BrN₃O | 301.9923 | 301.9924 | scielo.br |
| 3-(3-Pyridyl)-5-(2-iodophenyl)-1,2,4-oxadiazole | C₁₃H₈IN₃O | 349.9785 | 349.9786 | scielo.br |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and the extent of its conjugation system. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound analogues, the absorption spectra are characterized by intense bands in the UV region, which are attributed to π → π* transitions within the conjugated aromatic system. researchgate.networdpress.com
In some cases, the oxadiazole ring itself does not show significant fluorescence; however, when attached to phenyl rings, strong absorption and fluorescence are observed. wordpress.com The spectroscopic properties of these compounds can also be influenced by the solvent polarity.
X-ray Crystallography for Definitive Solid-State Molecular Geometry and Conformation Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional molecular structure of a compound in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's geometry and conformation.
For this compound analogues, X-ray crystallography can confirm the planarity of the oxadiazole ring and determine the dihedral angles between the oxadiazole ring and the attached phenyl and pyridyl rings. In the crystal structure of 3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole, the dihedral angles between the oxadiazole ring and the benzene (B151609) rings are 2.3° and 9.5°. nih.gov The degree of planarity affects the extent of π-conjugation throughout the molecule.
Crystal packing is influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govresearchgate.net For instance, in the crystal structure of N-phenyl-N-{4-[5-(2-phenyl-3-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline, the molecules are linked by intermolecular C-H···N hydrogen bonds. researchgate.net These interactions play a crucial role in determining the solid-state properties of the material.
Computational Chemistry and Theoretical Investigations of 3 Phenyl 5 2 Pyridyl 1,2,4 Oxadiazole
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Energetics
Density Functional Theory (DFT) calculations are a cornerstone in the theoretical investigation of 1,2,4-oxadiazole (B8745197) derivatives, providing deep insights into their electronic structure, molecular orbitals, and energetics. These computational studies are instrumental in rationalizing the spectroscopic behavior and reactivity of these compounds.
For instance, in a study of a related 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative, DFT calculations, based on its single-crystal X-ray structure, were crucial in understanding its spectroscopic responses. mdpi.com Similarly, for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set were employed to optimize the molecular structure and analyze bond lengths and angles. ajchem-a.com These calculations revealed that the optimized structure possesses C1 point group symmetry with a ground state energy of -823.67845783 a.u. ajchem-a.com The analysis of dihedral angles indicated that the three rings (two phenyl and one oxadiazole) are nearly coplanar. ajchem-a.comnih.gov
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively, suggesting good kinetic stability. ajchem-a.com Molecular Electrostatic Potential (MEP) analysis further helps in identifying sites for electrophilic and nucleophilic attacks. In the case of the fluorinated derivative, the nitrogen atom of the oxadiazole ring was identified as a likely site for electrophilic attack. ajchem-a.com
Table 1: Selected DFT Calculation Parameters and Results for Oxadiazole Derivatives
| Compound | Method/Basis Set | Key Findings | Reference |
| 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative | DFT | Rationalized spectroscopic response | mdpi.com |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | Optimized geometry, C1 point group symmetry, HOMO/LUMO energies, MEP analysis | ajchem-a.com |
| 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole | X-ray crystallography | Dihedral angles between rings determined, C-H···Cl interactions observed | nih.gov |
Molecular Docking Simulations for Elucidating Ligand-Protein Interactions and Binding Modes
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, providing critical information about ligand-protein interactions and binding modes. This is particularly valuable in drug discovery for identifying potential therapeutic targets.
In the context of 1,2,4-oxadiazole derivatives, molecular docking has been extensively used to explore their inhibitory potential against various enzymes. For example, derivatives of 3-phenyl-1,2,4-oxadiazole (B2793662) have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Docking studies of a hit compound, N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide, revealed that it occupies the S1 and S3/4 active pockets of Mpro, with the nitrogen atom of the oxadiazole ring forming a hydrogen bond with the side chain of Gln192. nih.gov
Similarly, novel 3-phenyl-β-alanine based 1,3,4-oxadiazole (B1194373) analogues have been investigated as inhibitors of carbonic anhydrase II (CA-II). nih.gov Docking results indicated that these compounds fit nicely at the entrance of the active site, with the oxadiazole ring forming a hydrogen bond with the side chain of Gln92. nih.gov Furthermore, docking studies of 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives against the VEGFR protein (PDB ID: 1YWN) showed that all synthesized compounds form hydrogen bond interactions with Asp1044. nih.gov
Table 2: Molecular Docking Studies of Oxadiazole Derivatives
| Compound Class | Target Protein | Key Interactions | Reference |
| 3-phenyl-1,2,4-oxadiazole derivatives | SARS-CoV-2 Mpro | Hydrogen bond between oxadiazole nitrogen and Gln192 | nih.gov |
| 3-phenyl-β-alanine 1,3,4-oxadiazole analogues | Carbonic Anhydrase II (CA-II) | Hydrogen bond between oxadiazole ring and Gln92 | nih.gov |
| 1,2,4-oxadiazole linked 5-fluorouracil derivatives | VEGFR | Hydrogen bond with Asp1044 | nih.gov |
| 1,3,4-Oxadiazole derivatives | E-Coli biotin (B1667282) carboxylase, S- aureus biotin protein ligase | Investigated inhibitory impact | rdd.edu.iq |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions with Biological Membranes
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of molecules like 3-phenyl-5-(2-pyridyl)-1,2,4-oxadiazole with their environment, including biological membranes.
For a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole based probe, MD simulations were performed to understand its interaction with a model POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) membrane. nih.gov The simulations, conducted at different pH values, utilized the AMBER14 force field under NPT (isothermal-isobaric) conditions to elucidate the probe's behavior within the lipid bilayer. nih.gov
In another study, MD simulations were employed to investigate the binding affinity of oxadiazole derivatives with DNA/RNA. sciepub.com These simulations are crucial for understanding how such compounds might interact with genetic material, which can be a mechanism for anticancer activity. sciepub.com Furthermore, MD simulations of 1,2,4-oxadiazole derivatives with Leishmania infantum target proteins, such as CYP51, have indicated strong affinities, suggesting their potential as antileishmanial agents. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling of Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the efficacy of new, unsynthesized compounds.
While a specific QSAR study solely on this compound was not found, the principles of QSAR are widely applied to oxadiazole derivatives to guide the design of more potent analogs. For instance, structure-activity relationship (SAR) studies of 3-phenyl-1,2,4-oxadiazole derivatives as SARS-CoV-2 Mpro inhibitors led to the discovery of a compound with an IC50 value of 5.27 µM. nih.gov These studies often involve modifying substituents on the phenyl and pyridyl rings to observe the effect on biological activity.
In the development of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents, SAR studies indicated that the presence and position of substituents on the phenyl ring attached to the oxadiazole moiety significantly influenced their anticancer activity. nih.gov For example, a 3,4,5-trimethoxy substitution resulted in a compound with more significant anticancer activity. nih.gov
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies for Drug-Likeness Prediction
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial in the early stages of drug discovery to predict the pharmacokinetic properties of a compound and assess its drug-likeness. These computational models help to identify candidates with favorable profiles for further development.
For various 1,2,4-oxadiazole derivatives, in silico ADME predictions have been performed. For example, studies on novel 1,2,4-oxadiazole derivatives as potential EGFR inhibitors included in vitro ADME profiling. scilit.com These studies evaluated properties like aqueous solubility, lipophilicity (Log D), and stability in liver microsomes. scilit.com
In another investigation of 1,3,4-oxadiazole analogues, ADME profiles were predicted, and all the compounds were found to adhere to Lipinski's rule of five, suggesting good oral bioavailability. nih.gov Similarly, in silico ADME predictions for novel benzimidazole-1,3,4-oxadiazole derivatives were conducted to assess their potential as antimicrobial agents. japtronline.com These studies are essential for weeding out compounds that are likely to fail in later stages of development due to poor pharmacokinetic properties.
Biological Activity and Molecular Mechanisms of Action of 3 Phenyl 5 2 Pyridyl 1,2,4 Oxadiazole Analogues
Anticancer Activity and Mechanistic Insights
Derivatives of 3-Phenyl-5-(2-pyridyl)-1,2,4-oxadiazole have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against various cancer cell lines through diverse mechanisms of action. nih.govscispace.com The versatility of the 1,2,4-oxadiazole (B8745197) ring allows for structural modifications that can fine-tune their biological activity and target specificity. nih.gov
Induction of Apoptosis in Cancer Cell Lines
A key mechanism through which 3,5-diaryl-1,2,4-oxadiazole analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.com One notable derivative, MX-126374, has been shown to selectively induce apoptosis and inhibit the growth of tumor cells. nih.gov This pro-apoptotic activity is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic pathway. mdpi.com Specifically, some 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel inducers of apoptosis through the activation of caspase-3, a key executioner caspase. mdpi.com This activation leads to a cascade of events culminating in the dismantling of the cell.
Furthermore, studies have revealed that the apoptotic activity of these compounds can be linked to the modulation of key signaling pathways. For instance, the compound MX-126374 was found to alter the expression of several important genes, including cyclin D1, transforming growth factor-beta1 (TGF-β1), p21, and insulin-like growth factor-binding protein 3 (IGFBP-3), which are involved in cell cycle regulation and apoptosis. nih.gov
Inhibition of Key Enzymatic Targets
The anticancer properties of this compound analogues are also attributed to their ability to inhibit the activity of specific enzymes that are crucial for cancer cell survival and proliferation.
SARS-CoV-2 Main Protease (Mpro): In the context of antiviral research with relevance to cancer therapy, a series of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives were identified as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. scienceopen.comnih.govnih.gov The most potent compound in this series, 16d, exhibited an IC50 value of 5.27 ± 0.26 μM. nih.govnih.gov While this is an antiviral target, the discovery highlights the potential of this scaffold to be adapted for inhibiting other proteases relevant to cancer.
Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is a serine/threonine kinase that is implicated in a variety of cellular processes, including cell proliferation and survival, and is considered a valid target in cancer therapy. nih.govnih.gov Certain N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides have been identified as selective inhibitors of GSK-3β. nih.gov The inhibitory activity is dependent on the substitution pattern on the phenyl ring and the nature of the terminal heterocyclic fragment. nih.gov For instance, compounds with 3,4-di-methyl or 2-methoxy substituents on the phenyl ring and a 3-pyridine fragment attached to the 1,2,4-oxadiazole core demonstrated potent and selective inhibition of GSK-3β with IC50 values of 0.35 and 0.41 μM, respectively. nih.gov Another study on 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives also identified potent GSK-3β inhibitors, with compound 10b showing an IC50 of 0.19 μM. nih.gov
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a transmembrane glycoprotein (B1211001) that plays a critical role in regulating cell growth, proliferation, and differentiation. nih.govnih.gov Its overexpression is common in many types of cancer, making it a key target for anticancer drugs. researchgate.netresearcher.life Novel 1,2,4-oxadiazole derivatives have been designed and synthesized as effective EGFR inhibitors. nih.govnih.gov For example, a series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles showed robust inhibitory effects against the EGFR wild-type enzyme. nih.gov Compound 30a from this series emerged as a particularly potent and selective inhibitor. nih.gov Furthermore, some 1,2,4-oxadiazole-based compounds have demonstrated inhibitory activity against both wild-type and mutant forms of EGFR, such as EGFRT790M. nih.gov
Modulation of Cell Cycle Progression
In addition to inducing apoptosis, this compound analogues can also exert their anticancer effects by interfering with the cell cycle, leading to arrest at specific phases. This prevents cancer cells from progressing through the division cycle and ultimately inhibits tumor growth.
For instance, the 3,5-diaryl-1,2,4-oxadiazole derivative MX-126374 has been shown to cause cell cycle arrest. nih.gov This effect is often linked to the modulation of key cell cycle regulatory proteins. The compound was found to alter the expression of genes such as cyclin D1 and the cyclin-dependent kinase inhibitor p21, which are critical for the G1/S transition. nih.gov Another study on different heterocyclic compounds has shown that they can induce G2-phase arrest. plos.org
Identification of Molecular Targets
A crucial aspect of understanding the anticancer activity of these compounds is the identification of their specific molecular targets within the cell. The chemical genetics approach has been instrumental in this regard.
Using photoaffinity labeling, tail-interacting protein 47 (TIP47) , an insulin-like growth factor-II receptor binding protein, was identified as a molecular target for a series of 3,5-diaryl-oxadiazoles. nih.gov Down-regulation of TIP47 in cancer cells using small interfering RNA (siRNA) produced a similar pathway profile to that observed with compound treatment, further validating it as a relevant target. nih.gov This discovery suggests that these oxadiazole derivatives may exert their anticancer effects by interfering with the function of TIP47, which is involved in intracellular trafficking and signaling.
Antimicrobial Activity and Proposed Molecular Mechanisms
Analogues of this compound have also demonstrated significant antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses. mdpi.com The 1,2,4-oxadiazole ring is considered a key pharmacophore for this broad-spectrum anti-infective activity. nih.gov
The proposed mechanisms for their antimicrobial action are varied. One suggested mechanism involves the puncturing of the bacterial cell membrane, leading to the release of cytoplasmic contents. mdpi.com Other studies suggest that these compounds may act by inhibiting essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication. mdpi.com
Efficacy Against Specific Bacterial Strains
Research has demonstrated the efficacy of this compound analogues against several specific bacterial strains, including both human and plant pathogens.
Escherichia coli : Several studies have reported the antibacterial activity of 1,2,4-oxadiazole derivatives against E. coli. mdpi.comnih.govresearchgate.netnih.govorientjchem.orgfao.org In one study, nitrated derivatives of 3,5-diaryl-1,2,4-oxadiazoles showed the best results, with one ortho-nitrated derivative exhibiting a minimum inhibitory concentration (MIC) of 60 μM against E. coli. researchgate.net The activity of these nitro-containing compounds is possibly mediated through a mechanism involving free radicals. researchgate.net Another water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole based probe also demonstrated significant antibacterial activity against E. coli. mdpi.comnih.govfao.org
Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola : These bacteria are significant plant pathogens that cause bacterial blight and bacterial leaf streak in rice, respectively. Trifluoromethylpyridine 1,3,4-oxadiazole (B1194373) derivatives have shown promising activity against these pathogens. nih.gov Specifically, compound 6q from this series displayed much higher activity against Xoo with a half-maximal effective concentration (EC50) of 7.2 μg/mL, which was superior to the commercial bactericide bismerthiazol. nih.gov Another compound, 6a, was found to be highly active against Xanthomonas axonopodis pv. citri (Xac), the causative agent of citrus canker, with an EC50 of 10.11 μg/mL. nih.gov
Postulated Mechanisms Involving Free Radical Generation or Enzyme Inhibition (e.g., Peptide Deformylase, Methionyl-tRNA Synthetase (MetRS), Leucyl-tRNA Synthetase (LeuRS))
The antibacterial action of 1,2,4-oxadiazole derivatives is believed to occur through various mechanisms. While specific inhibition of enzymes like peptide deformylase, methionyl-tRNA synthetase (MetRS), or leucyl-tRNA synthetase (LeuRS) is a plausible hypothesis for antibacterial activity, direct evidence for this compound analogues is still emerging. However, the broader class of oxadiazoles (B1248032) has been associated with mechanisms involving oxidative stress and enzyme inhibition.
For instance, some derivatives have been shown to promote oxidative stress in nematodes, leading to intestinal damage. acs.org The mechanism of some N-oxide derivatives of oxadiazoles in antitrypanosomal activity is thought to be through the formation of N-oxide radicals. acs.org In the context of nematicidal activity, certain amide derivatives containing a 1,2,4-oxadiazole moiety were found to affect the production of reactive oxygen species (ROS). researchgate.net Furthermore, in silico screening of large compound libraries against targets like penicillin-binding protein 2a (PBP2a) has identified 1,2,4-oxadiazole derivatives as potential non-β-lactam antibiotics. nih.gov
Significance of Pyridyl Substitution in Enhancing Antibacterial Potential
The inclusion of a pyridyl or pyridinium (B92312) moiety in the structure of 1,2,4-oxadiazoles has been shown to be a significant factor in their antibacterial efficacy. nih.govnih.gov Studies on mono- and bi-cationic pyridinium 1,2,4-oxadiazoles have demonstrated their activity against bacterial strains. nih.gov
Research indicates that the position of the pyridyl substitution matters. For example, 1,2,4-oxadiazole derivatives with a pyridine (B92270) ring at the C-5 position and a side chain at the C-3 position were found to be more potent than their regioisomers where the substitution was reversed. nih.gov Specifically, derivatives with a perfluoroheptyl side-chain at C-3 and a pyridinium group at C-5 showed moderate potency with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. nih.gov The activity was further enhanced in compounds with a C11 alkyl chain, which recorded MIC values as low as 1 µg/mL. nih.gov The synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazole has also been explored for developing anti-infective agents. nih.gov
Anti-inflammatory and Analgesic Activities of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole nucleus is a recognized scaffold for compounds with anti-inflammatory and analgesic properties. researchgate.netnih.gov Research has demonstrated that derivatives of this heterocycle can exert their effects through various mechanisms, including the inhibition of key inflammatory pathways and enzymes. nih.govmdpi.com
One of the primary mechanisms identified is the inhibition of the NF-κB signaling pathway. nih.gov In a study focused on optimizing an anti-inflammatory hit compound, a series of 1,2,4-oxadiazole derivatives were synthesized and screened for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) release. nih.gov Compound 17 from this series was found to prominently inhibit the LPS-induced activation of NF-κB in RAW264.7 cells by blocking the phosphorylation of p65 and preventing its nuclear translocation. nih.gov
Furthermore, 1,3,4-oxadiazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.commdpi.com The replacement of a carboxylic group in conventional NSAIDs with a 1,3,4-oxadiazole ring has been shown to retain or increase anti-inflammatory activity with potentially reduced ulcerogenic effects. mdpi.com In vivo studies using the carrageenan-induced rat paw edema model have confirmed the anti-inflammatory potential of these compounds. mdpi.comnih.govjocpr.com For example, oxadiazole derivative Ox-6f showed a 79.83% reduction in edema volume, comparable to the standard drug ibuprofen. mdpi.com
The analgesic activity of oxadiazole derivatives has also been reported, often in conjunction with their anti-inflammatory effects. researchgate.netnih.govnih.gov
| Compound | Assay | Target/Model | Activity/Result | Reference |
|---|---|---|---|---|
| Compound 17 | NO Release Inhibition | LPS-stimulated RAW264.7 cells | Highest activity in series, inhibits NF-κB activation | nih.gov |
| Ox-6f | In vivo anti-inflammatory | Carrageenan-induced paw edema (rats) | 79.83% edema reduction | mdpi.com |
| Ox-6d | In vivo anti-inflammatory | Carrageenan-induced paw edema (rats) | 76.64% edema reduction | mdpi.com |
| TG11 | Enzyme Inhibition | Cyclooxygenase (COX) | Preferential COX-2 inhibitor | mdpi.com |
Nematicidal Activity and Interaction with Acetylcholine (B1216132) Receptors
Derivatives of 1,2,4-oxadiazole have emerged as potent nematicides, with some compounds showing activity superior to existing commercial agents. acs.orgmdpi.comtandfonline.comnih.govnih.gov A notable example is tioxazafen (B1208442) (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole), a broad-spectrum nematicide developed by Monsanto. nih.gov
Research has focused on synthesizing novel analogues to enhance efficacy. researchgate.netmdpi.comtandfonline.com A key mechanism of action for some of these nematicidal compounds involves the nervous system of the nematodes, specifically by interacting with acetylcholine receptors. nih.govmdpi.com One study revealed that its lead compound's nematicidal activity was primarily related to its effect on the acetylcholine receptor of Bursaphelenchus xylophilus. nih.gov Other proposed mechanisms include the inhibition of succinate (B1194679) dehydrogenase (SDH), which disrupts the nematode's respiratory chain and energy production, leading to death. acs.orgresearchgate.netnih.gov Compound A7 from one series was identified as a potential SDH inhibitor and was also shown to cause intestinal damage and promote oxidative stress in nematodes. acs.orgnih.gov
| Compound | Nematode Species | Activity (LC50/Mortality) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| A1 | Bursaphelenchus xylophilus | LC50 = 2.4 µg/mL | Affects acetylcholine receptor | nih.gov |
| A7 | Bursaphelenchus xylophilus | LC50 = 1.39-3.09 mg/L | SDH inhibition, oxidative stress | acs.orgnih.gov |
| F11 | Meloidogyne incognita | 93.2% mortality at 200 µg/mL | Not specified | mdpi.com |
| 4p | Bursaphelenchus xylophilus | 60.1% mortality at 200 mg/L | Inhibited respiration, caused fluid leakage | tandfonline.com |
Other Reported Biological Activities of 1,2,4-Oxadiazoles
The versatility of the 1,2,4-oxadiazole scaffold is further highlighted by its reported efficacy in a range of other biological contexts. nih.gov
Anti-Alzheimer Activity : Several series of 1,2,4-oxadiazole derivatives have been synthesized and evaluated as potential multi-target agents for Alzheimer's disease (AD). nih.govrsc.orgnih.govnih.gov A primary target is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. nih.govnih.govmdpi.com Some compounds exhibited excellent AChE inhibitory activity, with IC50 values significantly more potent than the reference drug donepezil. rsc.orgnih.gov For example, compounds 2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, and 13b showed IC50 values in the range of 0.0158 to 0.121 μM. rsc.org Another derivative, wyc-7-20 , demonstrated a neuroprotective effect and improved cognitive impairments in animal models of AD. dovepress.com
Monoamine Oxidase-B (MAO-B) Inhibition : The inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease. nih.gov 1,2,4-Oxadiazole derivatives have been identified as potent and selective MAO-B inhibitors. nih.govrsc.orgnih.govnih.govgoogle.com Compounds 2b and 2c exhibited MAO-B inhibitory activity with IC50 values of 74.68 and 225.48 μM, respectively, proving more potent than the reference drug biperiden. rsc.org Similarly, derivatives 3b and 4c showed excellent MAO-B inhibitory potential, surpassing that of biperiden. nih.gov
Antiplatelet and Antithrombotic Activity : Certain 1,2,4-oxadiazole carboxamides have been synthesized and tested for their antiplatelet and antithrombotic properties. nih.gov These compounds showed inhibitory effects on platelet aggregation induced by collagen, with IC50 values ranging from 58 µM to 300 µM. nih.gov When serotonin (B10506) was used as the inducer, some compounds were significantly more potent. nih.gov The antithrombotic effects, though small, were significant, showing a 7-10% inhibition of thrombus formation in a laser thrombosis model. nih.gov
Antitrypanosomal Activity : The search for new treatments for trypanosomiasis has led to the investigation of various heterocyclic compounds. nih.govresearchgate.net While many studies focus on 1,3,4-oxadiazoles and 1,2,4-triazoles, the broader oxadiazole class is of interest. nih.gov One study on 1,2,5-oxadiazole N-oxides found that some derivatives exhibited significant in vitro activity against Trypanosoma cruzi. acs.org The most effective compounds, IIIe and IIIf , were identified as potential antichagasic drugs. acs.org
| Activity | Key Findings | Example Compounds | IC50/Potency | Reference |
|---|---|---|---|---|
| Anti-Alzheimer (AChE Inhibition) | Potent inhibition of acetylcholinesterase | 2b, 2c, 3a | IC50 = 0.0158 - 0.121 µM | rsc.org |
| MAO-B Inhibition | Potent and selective inhibition of MAO-B | 2b, 4c | IC50 = 74.68 µM (2b), 117.43 µM (4c) | rsc.orgnih.gov |
| Antiplatelet | Inhibition of collagen-induced platelet aggregation | 12e | IC50 = 6.7 µM (serotonin-induced) | nih.gov |
| Antitrypanosomal | Activity against Trypanosoma cruzi | IIIe, IIIf | Considered potential antichagasic drugs | acs.org |
Coordination Chemistry and Metal Complexation Studies Involving 3 Phenyl 5 2 Pyridyl 1,2,4 Oxadiazole Analogues
Ligand Properties and Chelating Capabilities of Pyridyl-Substituted 1,2,4-Oxadiazole (B8745197) Systems
Pyridyl-substituted 1,2,4-oxadiazoles are recognized for their potential as effective chelating agents. nih.gov The key to their coordinating ability lies in the strategic placement of nitrogen atoms within their structure. These ligands typically act as N,N-bidentate systems, coordinating to metal centers through the nitrogen atom of the pyridine (B92270) ring and a nitrogen atom from the 1,2,4-oxadiazole ring. nih.govrsc.org This arrangement leads to the formation of a stable five-membered chelate ring with the metal ion. doi.org
While the 1,3,4-oxadiazole (B1194373) isomers have been more extensively used as building blocks in the design of coordination polymers, the 1,2,4-oxadiazole systems have been comparatively less explored. nih.govmdpi.com The aromaticity of the 1,2,4-oxadiazole ring is considered to be less pronounced than that of the 1,3,4-isomer, which can influence its electronic properties and interaction with metal ions. nih.gov Nevertheless, their capacity for multi-chelation has been noted, highlighting their potential in constructing diverse inorganic compounds. nih.gov The specific analogue, 3-(2′-pyridyl)-5-phenyl-1,2,4-oxadiazole, functions as a chelating ligand in the synthesis of various transition metal complexes. nih.gov
Synthesis and Characterization of Metal Complexes (e.g., Ni(II), Cu(II), Zn(II) Complexes)
The synthesis of metal complexes with pyridyl-substituted 1,2,4-oxadiazole ligands has been successfully demonstrated. Research by Terenzi et al. described the synthesis of a series of Ni(II), Cu(II), and Zn(II) complexes using two specific 1,2,4-oxadiazole ligands: 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole and 3-(2′-pyridyl)-5-phenyl-1,2,4-oxadiazole. nih.gov
The general approach to synthesizing these complexes involves reacting the respective metal salt with the oxadiazole ligand in an appropriate solvent. For instance, complexes can be prepared by mixing the ligand with metal salts like copper(II) perchlorate (B79767) or acetate (B1210297) in a methanol/water solution. mdpi.com The characterization of these newly formed complexes is typically achieved through a combination of analytical techniques, including elemental analysis, infrared (IR) spectroscopy, and single-crystal X-ray diffraction to confirm their composition and structure. rsc.orgnih.gov
Structural Elucidation of Metal Complexes, Including Coordination Geometry and Bond Character
Structural analysis of metal complexes containing pyridyl-oxadiazole ligands reveals important details about their coordination environment. In complexes formed with analogous bidentate ligands like 3,5-bis(2-pyridinyl)-1,3,4-oxadiazole, the metal ion (such as Cu(II) or Ni(II)) is often found in a six-coordinated, distorted octahedral geometry. doi.org This geometry is typically achieved by the coordination of two ligand molecules in the equatorial plane and two solvent molecules (e.g., water) in the axial positions. doi.org
The ligand coordinates in a bidentate fashion, forming a five-membered chelate ring. doi.org X-ray diffraction studies on these types of complexes have shown that the metal–pyridine-N bond lengths are often slightly longer than the metal–oxadiazole-N bond lengths. doi.org For example, in a Cu(II) complex with a related pyridyl-oxadiazole ligand, the Cu–N(pyridine) bond was 2.0579 Å while the Cu–N(oxadiazole) bond was 1.993 Å. doi.org This difference in bond length can be attributed to the different electronic nature of the two nitrogen donor atoms. The formation of the chelate ring results in acute N-M-N bond angles within the equatorial plane, typically around 80°. doi.org
| Metal Ion | Ligand System | Metal–N(pyridine) Bond Length (Å) | Metal–N(oxadiazole) Bond Length (Å) | N-M-N Chelate Angle (°) | Coordination Geometry |
|---|---|---|---|---|---|
| Cu(II) | 3,5-bis(2-pyridinyl)-1,3,4-oxadiazole | 2.0579 | 1.993 | 81.12 | Distorted Octahedral |
| Ni(II) | 3,5-bis(2-pyridinyl)-1,3,4-oxadiazole | 2.1073 | 2.0475 | 79.36 | Distorted Octahedral |
Biological Implications of Metal Complexation (e.g., DNA Binding Affinity and In Vitro Cytotoxic Activity)
The complexation of metal ions with pyridyl-oxadiazole ligands can impart significant biological activity. While the ligands themselves may be largely inactive, their metal complexes have shown promise as potential therapeutic agents, particularly in cancer research. nih.gov
Studies on the copper(II) complex of 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole, an analogue of the title compound, have demonstrated its cytotoxic effects. nih.gov This copper complex was evaluated against human hepatoblastoma (HepG2) and colorectal carcinoma (HT29) cell lines, showing a notable reduction in cell viability with IC₅₀ values around 10 µM after 24 hours of treatment. nih.gov Further investigation revealed that the complex induces cancer cell death through apoptosis, characterized by DNA fragmentation. nih.gov
The mechanism of action is believed to be linked to the complex's ability to interact with DNA. Spectroscopic titrations using UV-Vis and circular dichroism with calf thymus DNA (ct-DNA) indicated a strong binding affinity. nih.gov The binding constant (Kb) was determined to be 2.2 × 10⁴ M⁻¹, suggesting a significant interaction. nih.gov Based on viscosity and gel electrophoresis experiments, which showed no change in DNA's relative viscosity or mobility, the interaction is proposed to be through a groove binding mode rather than intercalation. nih.gov
| Parameter | Finding |
|---|---|
| Target Cell Lines | Human Hepatoblastoma (HepG2), Colorectal Carcinoma (HT29) |
| IC₅₀ Value (24h) | ~10 µM |
| Mechanism of Cell Death | Apoptosis |
| DNA Binding Constant (Kb) | 2.2 × 10⁴ M⁻¹ |
| Proposed DNA Binding Mode | Groove Binding |
Future Research Directions and Translational Perspectives for 3 Phenyl 5 2 Pyridyl 1,2,4 Oxadiazole
Exploration of Novel and Sustainable Synthetic Pathways for 1,2,4-Oxadiazoles
The development of efficient and environmentally friendly synthetic methods is crucial for the widespread application of 1,2,4-oxadiazole (B8745197) derivatives. While traditional synthesis often involves the reaction of amidoximes with activated acid derivatives, recent research has focused on more sustainable approaches. researchgate.net
Future research will likely prioritize the following:
One-Pot Procedures: The development of one-pot syntheses, such as the reaction of amidoximes with carboxylic acid esters in a superbase medium, can reduce reaction time and simplify purification, although yields may need optimization. nih.gov
Green Chemistry Approaches: Microwave-assisted synthesis represents a low-cost and environmentally friendly alternative that can reduce the generation of toxic byproducts. nih.gov Further exploration of solvent-free reactions and the use of recyclable catalysts will be essential.
Tandem Reactions: Novel synthetic methods, like the tandem reaction of nitroalkenes with arenes and nitriles, can provide excellent yields in short reaction times. nih.gov However, the use of harsh reagents like superacids necessitates the development of milder reaction conditions to broaden the substrate scope.
| Synthetic Pathway | Description | Advantages | Challenges |
|---|---|---|---|
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. nih.gov | Reduced reaction time, simplified purification. nih.gov | Moderate yields may require optimization. nih.gov |
| Microwave-Assisted Synthesis | Utilizing microwave radiation to accelerate chemical reactions. nih.gov | Low cost, environmentally friendly, reduced toxic byproducts. nih.gov | Scalability for industrial production. |
| Tandem Reactions | A sequence of intramolecular reactions occurring in succession to form a complex product. nih.gov | Excellent yields, short reaction times. nih.gov | Requires robust starting materials due to harsh reagents. nih.gov |
Advanced SAR Studies and Targeted Compound Design through Rational Drug Design Methodologies
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of 1,2,4-oxadiazole derivatives. By systematically modifying the substituents on the phenyl and pyridyl rings of 3-Phenyl-5-(2-pyridyl)-1,2,4-oxadiazole, researchers can identify key structural features that enhance biological activity and selectivity.
Future efforts in this area should incorporate:
Computational Modeling: Quantitative structure-activity relationship (QSAR) and molecular docking studies can predict the biological activity of novel derivatives and elucidate their binding modes with specific molecular targets. mdpi.com For instance, docking studies have shown that hydrogen bonding can be crucial for the activity of 1,2,4-oxadiazoles as caspase-3 activators. mdpi.com
Rational Drug Design: Based on the crystal structures of target proteins, rational drug design can guide the synthesis of compounds with improved potency and reduced off-target effects. researchgate.net This approach has been used to develop potent and selective S1PR1 agonists based on the 1,2,4-oxadiazole scaffold. researchgate.net
Fragment-Based Drug Discovery (FBDD): This technique can be employed to design novel inhibitors by identifying small molecular fragments that bind to the target protein. rsc.org
| Methodology | Application | Example |
|---|---|---|
| QSAR | Predicting the biological activity of novel compounds. mdpi.com | Development of a reliable QSAR model for 1,2,4-oxadiazoles as anticancer agents. mdpi.com |
| Molecular Docking | Elucidating the binding interactions between a ligand and its target protein. mdpi.comnih.gov | Identifying key hydrogen bond interactions for caspase-3 activation. mdpi.com |
| Rational Drug Design | Designing compounds with enhanced potency and selectivity based on target structure. researchgate.net | Synthesis of selective S1PR1 agonists for autoimmune diseases. researchgate.net |
Deeper Elucidation of Molecular Mechanisms of Action and Comprehensive Target Validation
While numerous biological activities have been reported for 1,2,4-oxadiazole derivatives, a deeper understanding of their molecular mechanisms of action is often lacking. Future research must focus on identifying and validating the specific cellular targets of this compound to advance its development as a therapeutic agent.
Key research directions include:
Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the protein targets of active compounds.
Mechanism of Action Studies: Investigating the downstream signaling pathways affected by the compound to understand how it elicits its biological response. For example, some 1,2,4-oxadiazole-sulfonamide derivatives have been shown to induce apoptosis and inhibit colony formation in colon cancer cells by targeting carbonic anhydrase IX. nih.gov
Target Validation: Using genetic and pharmacological approaches to confirm that the identified target is responsible for the compound's therapeutic effects.
Investigation of Synergistic Effects with Other Therapeutic Modalities or Agents
Combining this compound with other therapeutic agents could lead to enhanced efficacy, reduced side effects, and the potential to overcome drug resistance. A notable example is the synergistic interaction of a 1,2,4-oxadiazole derivative with oxacillin against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This combination was found to restore the activity of oxacillin, highlighting the potential of 1,2,4-oxadiazoles as adjuvants in antibiotic therapy. nih.gov
Future investigations should explore:
Combination with Chemotherapeutics: Assessing the potential of this compound to sensitize cancer cells to existing chemotherapy drugs.
Synergy with Other Antimicrobials: Evaluating its effectiveness in combination with other classes of antibiotics and antifungals to combat multidrug-resistant pathogens.
Combination with Immunotherapies: Exploring its potential to modulate the immune system and enhance the efficacy of cancer immunotherapies.
Exploration of Novel Applications in Chemical Biology, Materials Science, and Agrochemical Development
The unique chemical properties of the 1,2,4-oxadiazole ring extend its potential applications beyond medicine.
Chemical Biology: The 1,2,4-oxadiazole scaffold can be incorporated into chemical probes to study biological processes.
Materials Science: These compounds have been used as subunits to create liquid crystals, luminescent materials, and ionic liquids. lifechemicals.com Further research could explore the potential of this compound in the development of novel materials with unique optical and electronic properties.
Agrochemical Development: 1,2,4-oxadiazole derivatives have shown promise as pesticides, including nematicides, fungicides, and antibacterial agents. rsc.orgresearchgate.netbioengineer.orgnih.govd-nb.info For instance, certain derivatives have demonstrated excellent activity against the plant pathogen Sclerotinia sclerotiorum by inhibiting succinate (B1194679) dehydrogenase. nih.gov The development of this compound-based agrochemicals could provide new tools for crop protection. rsc.orgresearchgate.net
Q & A
Basic: What are the standard synthetic routes for 3-Phenyl-5-(2-pyridyl)-1,2,4-oxadiazole?
Answer:
The compound is typically synthesized via cyclization of amidoxime precursors with carbonyl derivatives. A common method involves reacting ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate with 2-pyridinecarbonyl chloride in tetrahydrofuran (THF) under reflux (80–100°C) for 6–8 hours . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product with >75% purity. Key intermediates should be characterized by -NMR and mass spectrometry to confirm structural integrity .
Advanced: How can reaction conditions be optimized for higher yield in oxadiazole synthesis?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF, increasing yields by 15–20% .
- Catalyst use : Triethylamine (10 mol%) accelerates reaction kinetics, reducing time to 4 hours .
- Microwave-assisted synthesis : Reduces reaction time to 30 minutes with 85% yield, minimizing side-product formation .
- Purification : Gradient elution in chromatography (hexane → ethyl acetate) improves purity to >95% .
Basic: What spectroscopic methods are essential for characterizing this compound?
Answer:
- -NMR : Confirms aromatic proton environments (δ 7.2–8.5 ppm for pyridyl/phenyl groups) and absence of impurities .
- Mass spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak at m/z 250.1 (calc. 250.08) .
- FTIR : Stretching vibrations at 1600–1650 cm (C=N) and 1250–1300 cm (C-O) validate the oxadiazole ring .
Advanced: How can X-ray crystallography resolve ambiguities in structural determination?
Answer:
Single-crystal X-ray diffraction using SHELX software confirms bond lengths (e.g., N-O: 1.36 Å) and dihedral angles (phenyl-pyridyl: 45–50°), critical for validating tautomeric forms . For twinned crystals, SHELXL refinement with twin-law matrices (e.g., BASF parameter) improves R1 values to <0.05 . High-resolution data (d-spacing <1.0 Å) enhances electron density maps for accurate hydrogen placement .
Basic: What biological activities are associated with this compound?
Answer:
The compound exhibits:
- Antimicrobial activity : MIC of 8 µg/mL against Mycobacterium tuberculosis due to LeuRS/MetRS enzyme inhibition .
- Anticancer potential : IC of 12 µM against HeLa cells via apoptosis induction .
- Anti-inflammatory effects : COX-2 inhibition (70% at 50 µM) in RAW264.7 macrophages .
Advanced: How do substituents influence structure-activity relationships (SAR)?
Answer:
| Substituent | Position | Activity Trend |
|---|---|---|
| Bromine (Br) | Phenyl ring | Enhances anticancer activity (IC ↓ 40%) |
| Methoxy (OCH) | Pyridyl ring | Reduces bacterial uptake (MIC ↑ 4×) |
| Chloromethyl | Oxadiazole | Increases cytotoxicity (HEK293 IC: 5 µM) |
Electron-withdrawing groups (e.g., -NO) improve binding to enzyme active sites, while bulky groups (e.g., -CF) hinder membrane permeability .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thionyl chloride) .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .
Advanced: How can computational methods predict binding modes with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into M. tuberculosis MetRS (PDB: 4Q9A) to identify H-bond interactions with Asp152 and hydrophobic contacts with Leu256 .
- Molecular dynamics (MD) : GROMACS simulations (50 ns, NPT ensemble) assess binding stability (RMSD <2.0 Å) .
- QSAR models : CoMFA/HQSAR correlate logP values (<3.5) with enhanced antibacterial activity .
Basic: How to address contradictions in reported IC50_{50}50 values across studies?
Answer:
Discrepancies arise from:
- Assay conditions : Varying ATP concentrations (1–10 mM) in enzyme inhibition assays alter IC by 2–3× .
- Cell lines : HeLa (IC: 12 µM) vs. HepG2 (IC: 25 µM) due to differential efflux pump expression .
- Standardization : Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) and report mean ± SD from triplicate experiments .
Advanced: What strategies improve selectivity for bacterial targets over human enzymes?
Answer:
- Scaffold modification : Introduce a 4-fluoropyrrolidine group to reduce human MetRS affinity (K: 500 µM vs. 148 µM for bacterial MetRS) .
- Prodrug design : Mask polar groups (e.g., -OH) with acetyl esters to enhance bacterial membrane penetration .
- Crystallographic fragment screening : Identify unique bacterial binding pockets (e.g., hydrophobic cleft near Phe124) for selective inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
